Mal-Sulfo-DBCO

Vue d'ensemble

Description

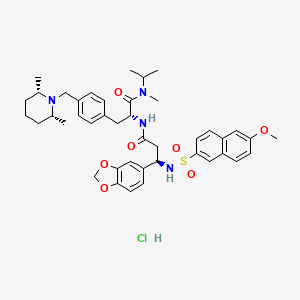

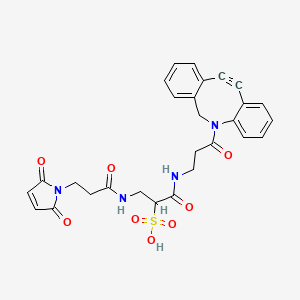

Mal-Sulfo-DBCO is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group . This group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of Dibenzoazacyclooctyne (DBCO), a component of Mal-Sulfo-DBCO, has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% . The conjugation of antibodies with oligonucleotides, another key step in the synthesis of Mal-Sulfo-DBCO, has been optimized to achieve conjugation yields of 30% at a starting quantity as low as tens of nanograms of antibody .Molecular Structure Analysis

The molecular formula of Mal-Sulfo-DBCO is C28H26N4O8S . The exact mass and monoisotopic mass are 578.14713497 g/mol . The molecule has 3 hydrogen bond donors and 8 hydrogen bond acceptors .Chemical Reactions Analysis

The DBCO group in Mal-Sulfo-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is used in the conjugation of antibodies with oligonucleotides .Physical And Chemical Properties Analysis

Mal-Sulfo-DBCO has a molecular weight of 578.6 g/mol . It has a XLogP3-AA value of -0.4, indicating its solubility in water and other polar solvents . It has 10 rotatable bonds .Applications De Recherche Scientifique

Protein Labeling

Sulfo DBCO-Maleimide is used for labeling proteins that contain sulfhydryl groups. The maleimide group reacts with free sulfhydryls, typically at pH 6.5-7.5, to form stable thioether bonds . This reaction is highly selective and efficient, making it a valuable tool for studying protein structure and function.

Antibody Conjugation

In immunology research, Sulfo DBCO-Maleimide can be used to selectively label antibodies. By targeting the hinge-region disulfide bonds in IgG antibodies with reducing agents like 2-Mercaptoethylamine•HCl (2-MEA), researchers can attach the DBCO moiety to antibodies without affecting their antigen-binding activity .

Copper-Free Click Chemistry

This compound facilitates copper-free click chemistry reactions, which are essential for bioconjugation in living systems where copper can be cytotoxic. Sulfo DBCO-Maleimide reacts with azide-containing compounds to form stable triazole rings without the need for a copper catalyst .

Peptide Modification

Sulfo DBCO-Maleimide can modify peptides that have cysteine residues. By adding a DBCO moiety to these peptides, researchers can further react them with azide-tagged molecules, enabling the study of peptide interactions and functions .

Surface Functionalization

Researchers use Sulfo DBCO-Maleimide to functionalize surfaces with thiol groups. This application is crucial for creating biosensors and diagnostic tools, where the surface needs to be coated with specific biomolecules for detection purposes .

Drug Delivery Systems

In the field of drug delivery, Sulfo DBCO-Maleimide is used to create linkages between therapeutic agents and targeting moieties. The stability of the DBCO-sulfo linkage ensures that the drug remains attached until it reaches the target site .

Mécanisme D'action

Orientations Futures

The use of Mal-Sulfo-DBCO and similar compounds in the field of cancer immunotherapy is an area of active research . The ability to metabolically label cells and modulate their function opens up new possibilities for the development of targeted therapies . Future research will likely focus on optimizing these techniques and exploring their potential in various therapeutic applications .

Propriétés

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMMWCHYXQNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo DBCO-Maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

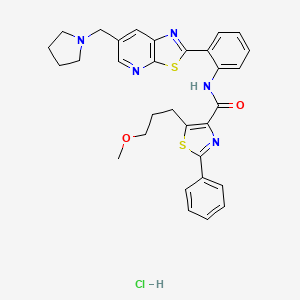

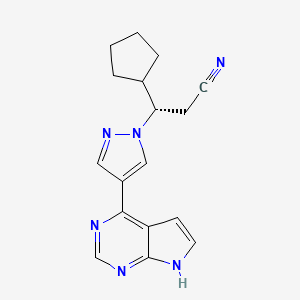

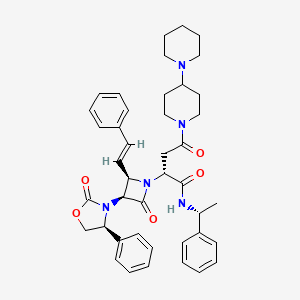

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

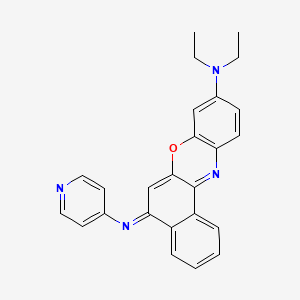

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

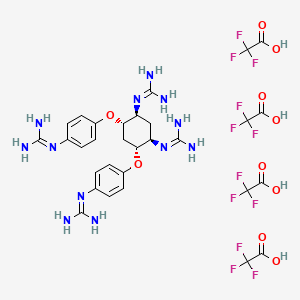

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

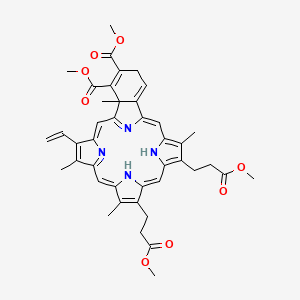

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)